MK-6892

Description

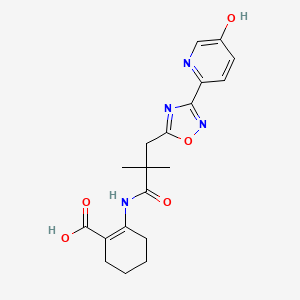

Propriétés

IUPAC Name |

2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-19(2,18(27)21-13-6-4-3-5-12(13)17(25)26)9-15-22-16(23-28-15)14-8-7-11(24)10-20-14/h7-8,10,24H,3-6,9H2,1-2H3,(H,21,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXBFSJXDUJHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917910-45-3 |

Source

|

| Record name | MK-6892 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917910453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-6892 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH9ZB6IRW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Agonist MK-6892: A Deep Dive into its Mechanism of Action on the Nicotinic Acid Receptor GPR109A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK-6892 is a potent and selective full agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid (niacin) receptor or hydroxycarboxylic acid receptor 2 (HCA2).[1] This receptor plays a crucial role in regulating lipid metabolism, particularly by inhibiting lipolysis in adipocytes, and is also involved in immune modulation.[2][3] this compound was developed as a therapeutic agent aiming to replicate the beneficial lipid-modifying effects of niacin with a potentially improved side-effect profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound on GPR109A, detailing its binding affinity, signaling pathways, and the experimental methodologies used for its characterization.

Quantitative Analysis of this compound Interaction with GPR109A

This compound demonstrates high potency and affinity for the human GPR109A receptor. Its activity has also been characterized in other species, revealing variations in potency.

| Parameter | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human | 4 nM | Radioligand Binding Assay | [1] |

| Functional Potency (EC50) | Human | 16 nM | GTPγS Binding Assay | [1] |

| Human | 74 nM | Calcium Mobilization Assay | [1] | |

| Rat | 4.6 µM (4600 nM) | GTPγS Binding Assay | [1] | |

| Dog | 1.3 µM (1300 nM) | GTPγS Binding Assay | [1] | |

| Mouse | 240 nM | GTPγS Binding Assay | [1] |

GPR109A Signaling Pathways Activated by this compound

Upon binding of this compound, GPR109A undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gαi/o).[2]

Canonical Gαi-Mediated Pathway

Activation of GPR109A by this compound leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[2] This reduction in cAMP levels in adipocytes is the principal mechanism for the anti-lipolytic effect, leading to a decrease in circulating free fatty acids (FFA).[1][2]

Canonical Gαi-mediated signaling pathway of this compound.

β-Arrestin Pathway and Biased Agonism

GPR109A activation can also lead to the recruitment of β-arrestins. This pathway is often associated with receptor desensitization and internalization, but also with distinct signaling events.[2] Some evidence suggests that ligands can exhibit "biased agonism," preferentially activating either the G-protein or the β-arrestin pathway.[4] this compound is suggested to be a biased agonist that selectively activates the Gαi pathway over the β-arrestin pathway, which could potentially minimize certain side effects like the flushing associated with niacin.[4] For instance, this compound has been shown to potently induce the internalization of GPR109A in U2OS cells expressing β-arrestin2-GFP.[1]

Alternative Signaling in Hepatocytes

In liver cells (HepG2), GPR109A activation by niacin has been shown to inhibit de novo lipogenesis through a distinct pathway involving Protein Kinase C (PKC), Extracellular signal-Regulated Kinase (ERK1/2), and AMP-activated Protein Kinase (AMPK).[5] It is plausible that this compound, as a potent GPR109A agonist, could engage this pathway as well.

Proposed signaling pathway in hepatocytes.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo assays.

In Vitro Assays

-

GTPγS Binding Assay: This functional assay measures the activation of G-proteins.

-

Objective: To determine the potency (EC50) of this compound in stimulating G-protein coupling to GPR109A.

-

Methodology:

-

Prepare cell membranes from a stable cell line overexpressing the GPR109A receptor of interest (e.g., human, rat, dog).

-

Incubate the membranes with increasing concentrations of this compound in the presence of GDP and radiolabeled [³⁵S]GTPγS.

-

Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

-

Following incubation, the reaction is terminated, and membrane-bound radioactivity is separated from unbound [³⁵S]GTPγS via filtration.

-

The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.

-

Data are plotted as a concentration-response curve to calculate the EC50 value.[1]

-

-

-

Calcium Mobilization Assay: This assay assesses G-protein activation through a different downstream signal.

-

Objective: To measure GPR109A activation by quantifying changes in intracellular calcium concentration.

-

Methodology:

-

Use a cell line co-expressing GPR109A and a promiscuous G-protein (like Gα16) that couples to phospholipase C, or a cell line where Gαi/o activation leads to a calcium flux.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulate the cells with varying concentrations of this compound.

-

Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium levels, using a fluorometric imaging plate reader (FLIPR).

-

Calculate the EC50 from the resulting concentration-response curve.[1]

-

-

-

β-Arrestin Recruitment/Receptor Internalization Assay:

-

Objective: To visualize and quantify the recruitment of β-arrestin to the activated GPR109A receptor.

-

Methodology:

-

Utilize a cell line (e.g., U2OS) stably co-expressing GPR109A and a β-arrestin2-GFP fusion protein.

-

Treat cells with this compound.

-

Upon receptor activation, the β-arrestin2-GFP fusion protein translocates from the cytoplasm to the cell membrane to bind to the receptor.

-

This translocation and subsequent receptor internalization can be visualized and quantified using high-content imaging or confocal microscopy.[1]

-

-

Workflow for characterizing this compound activity.

In Vivo Studies

-

Free Fatty Acid (FFA) Reduction in Mice:

-

Objective: To confirm that the anti-lipolytic effect of this compound is mediated by GPR109A in a living organism.

-

Methodology:

-

Use two groups of mice: wild-type (WT) and GPR109A knockout (null) mice on the same genetic background (e.g., C57Bl/6).

-

Administer this compound orally to both groups of mice.

-

Collect blood samples at specified time points after administration (e.g., 15 minutes).

-

Measure the concentration of plasma free fatty acids.

-

A significant reduction in FFA levels in WT mice but not in GPR109A null mice demonstrates that the drug's effect is receptor-dependent.[1]

-

-

Conclusion

This compound is a well-characterized, potent, and selective full agonist of the GPR109A receptor. Its primary mechanism of action involves the activation of the Gαi-mediated signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP. This cascade effectively suppresses lipolysis in adipocytes, a key therapeutic target for dyslipidemia. Furthermore, studies suggest this compound may exhibit biased agonism, favoring the G-protein pathway over β-arrestin recruitment, which could translate to a better clinical safety profile. The in vivo efficacy and receptor-dependency of this compound have been unequivocally demonstrated in studies comparing its effects in wild-type versus GPR109A knockout mice. This comprehensive understanding of its molecular and physiological actions provides a solid foundation for its continued investigation and development.

References

What is the chemical structure of MK-6892

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological data associated with MK-6892, a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a biaryl cyclohexene (B86901) carboxylic acid derivative.[1][2] Its chemical identity is defined by the following identifiers:

-

IUPAC Name : 2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid[2]

-

Molecular Formula : C₁₉H₂₂N₄O₅[2]

-

Molecular Weight : 386.408 g·mol⁻¹[2]

-

CAS Number : 917910-45-3[2]

For computational and database purposes, the following machine-readable identifiers are provided:

-

SMILES : CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O[2]

Mechanism of Action

This compound is a potent, selective, and full agonist for the high-affinity nicotinic acid receptor, GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA₂).[1][2] GPR109A is a G-protein coupled receptor (GPCR) that, upon activation, couples to an inhibitory G-protein (Gi). This activation leads to a downstream signaling cascade that ultimately results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is central to the pharmacological effects of nicotinic acid (niacin) and its analogs, such as the reduction of plasma free fatty acids (FFA).[1]

Signaling Pathway of this compound through GPR109A

The binding of this compound to the GPR109A receptor initiates a series of intracellular events characteristic of Gi-coupled receptor activation. The process can be summarized as follows:

References

An In-depth Technical Guide to MK-6892: A Potent GPR109A Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MK-6892, a potent and selective full agonist for the high-affinity nicotinic acid receptor, GPR109A (also known as HCA2). This document collates critical data, outlines detailed experimental protocols for its characterization, and visualizes its primary signaling pathway.

Core Compound Information

This compound is an experimental drug investigated for its potential to lower blood lipid levels.[1] It has demonstrated high affinity and potency for the GPR109A receptor, which is primarily expressed in adipocytes and various immune cells.[2][3]

Quantitative Data Summary

The following table summarizes the key physicochemical and pharmacological parameters of this compound.

| Parameter | Value | Species | Reference |

| CAS Number | 917910-45-3 | N/A | [2][4][5] |

| Molecular Weight | 386.40 g/mol | N/A | [2][4][5] |

| Molecular Formula | C₁₉H₂₂N₄O₅ | N/A | [2] |

| Binding Affinity (Ki) | 4 nM | Human | [1][4] |

| GTPγS EC₅₀ | 16 nM | Human | [1][4] |

| GTPγS EC₅₀ | 240 nM | Mouse | [1][4] |

| GTPγS EC₅₀ | 4.6 µM | Rat | [1][4] |

| GTPγS EC₅₀ | 1.3 µM | Dog | [1][4] |

| Calcium Mobilization EC₅₀ | 74 nM | Not Specified | [1] |

GPR109A Signaling Pathway

Activation of the GPR109A receptor by an agonist like this compound initiates a primary signaling cascade through the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on lipid metabolism. A secondary pathway involving β-arrestin has also been identified, which is associated with the flushing side effect observed with niacin, another GPR109A agonist.

Experimental Protocols

The characterization of this compound involves several key in vitro and in vivo assays. The methodologies for these are detailed below.

Competitive Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of this compound for the GPR109A receptor.

-

Objective: To quantify the affinity of this compound by measuring its ability to displace a known radiolabeled ligand, such as [³H]-nicotinic acid, from the GPR109A receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human GPR109A receptor (e.g., CHO-K1, HEK293).

-

[³H]-nicotinic acid as the radioligand.

-

Unlabeled this compound as the competing compound.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates and glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, reactions are set up in triplicate.

-

Total Binding wells contain the GPR109A-expressing cell membranes, [³H]-nicotinic acid, and binding buffer.

-

Non-specific Binding wells contain the same components as the total binding wells, plus a high concentration of unlabeled nicotinic acid to saturate the receptors.

-

Competition wells contain the cell membranes, [³H]-nicotinic acid, and varying concentrations of this compound.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of the GPR109A receptor by this compound through its stimulation of G-protein activity.

-

Objective: To determine the potency (EC₅₀) and efficacy of this compound as a GPR109A agonist by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gαi proteins.

-

Materials:

-

Cell membranes from GPR109A-expressing cells.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS.

-

Guanosine diphosphate (B83284) (GDP).

-

Varying concentrations of this compound.

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Microplate scintillation counter or filtration apparatus.

-

-

Procedure:

-

Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

-

The membranes are then incubated in the assay buffer with varying concentrations of this compound.

-

[³⁵S]GTPγS is added to the wells to initiate the binding reaction.

-

The plate is incubated at room temperature to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits.

-

The reaction is terminated, and the amount of bound [³⁵S]GTPγS is quantified. This can be done either by filtration (similar to the binding assay) or by using a homogeneous method like a Scintillation Proximity Assay (SPA).

-

-

Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum possible effect).[4][6][7]

In Vivo Free Fatty Acid (FFA) Suppression Assay

This assay evaluates the in vivo efficacy of this compound by measuring its ability to reduce plasma free fatty acid levels, a key downstream effect of GPR109A activation in adipocytes.

-

Objective: To assess the antilipolytic activity of this compound in an animal model (e.g., mice, rats, or dogs).

-

Materials:

-

Test animals (e.g., C57BL/6 mice).

-

This compound formulated for oral administration.

-

Vehicle control.

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

A commercially available Free Fatty Acid Assay Kit.

-

-

Procedure:

-

Animals are fasted or fed depending on the experimental design.

-

A baseline blood sample is collected.

-

Animals are orally administered either the vehicle control or a specific dose of this compound.

-

Blood samples are collected at various time points after administration (e.g., 15, 30, 60, 120 minutes).

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of free fatty acids in the plasma samples is determined using a quantitative assay kit.

-

-

Data Analysis: The percentage reduction in plasma FFA levels at each time point is calculated relative to the baseline levels and compared between the this compound treated group and the vehicle control group. This data demonstrates the dose-dependent and time-course effects of the compound on lipolysis in vivo.[4][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Free Fatty Acid (FFA) Assays [cellbiolabs.com]

The Discovery and Synthesis of MK-6892: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-6892 is a potent and selective full agonist of the high-affinity niacin receptor, G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, structured quantitative data for easy comparison, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Niacin (Vitamin B3) has been utilized for decades as an effective agent to treat dyslipidemia. Its therapeutic effects are primarily mediated through the activation of the GPR109A receptor in adipocytes, leading to the inhibition of lipolysis and a subsequent reduction in free fatty acids (FFAs) in the plasma. However, the clinical use of niacin is often limited by a significant side effect: cutaneous flushing, which is also mediated by GPR109A activation in Langerhans cells of the skin.

The discovery of this compound represents a significant advancement in the development of GPR109A agonists with an improved therapeutic window. As a biaryl cyclohexene (B86901) carboxylic acid, this compound was designed to retain the potent agonistic activity at GPR109A while minimizing the flushing response. This guide details the key characteristics and the synthetic route of this promising preclinical candidate.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and pharmacokinetic properties across different species.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Reference |

| Ki | Human GPR109A | 4 nM | [1] |

| GTPγS EC50 | Human GPR109A | 16 nM | [1] |

| GTPγS EC50 | Rat GPR109A | 4.6 µM | [1] |

| GTPγS EC50 | Dog GPR109A | 1.3 µM | [1] |

| Calcium Mobilization EC50 | - | 74 nM | [1] |

Table 2: Pharmacokinetic Profile of this compound

| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (µM) | AUC (µM*h) |

| Rat | Oral | 10 | 1 | 3.5 | 10 |

| Dog | Oral | 1 | 2 | 1.2 | 8 |

Pharmacokinetic data is often presented in more detail in primary literature and may include additional parameters like half-life and bioavailability. The data presented here is a summary for comparative purposes.

Signaling Pathway

This compound acts as a full agonist at the GPR109A (HCAR2) receptor, which is a Gi/o-coupled G protein-coupled receptor (GPCR). Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade in adipocytes is responsible for the anti-lipolytic effects.

Caption: GPR109A signaling pathway activated by this compound.

Synthesis of this compound

The synthesis of this compound, chemically named 2-({3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl}amino)cyclohex-1-ene-1-carboxylic acid, involves a multi-step process. The key steps are outlined below.

Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol (Based on available literature)

Step 1: Synthesis of the Oxadiazole Intermediate

-

Acid Chloride Formation: To a solution of 2,2-dimethylsuccinic acid in a suitable solvent (e.g., dichloromethane), add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0°C and slowly add oxalyl chloride. Stir the reaction at 0°C and then allow it to warm to room temperature.

-

Amidoxime (B1450833) Formation: React 5-hydroxypicolinonitrile with hydroxylamine (B1172632) to form the corresponding amidoxime.

-

Cyclization to Oxadiazole: The acid chloride from step 1 is reacted with the amidoxime from step 2 in the presence of a base (e.g., pyridine) at an elevated temperature to facilitate the cyclization and formation of the 1,2,4-oxadiazole (B8745197) ring.

Step 2: Amide Coupling

-

The carboxylic acid of the oxadiazole intermediate is activated, typically by converting it to an acid chloride as described in Step 1.

-

This activated intermediate is then reacted with 2-aminocyclohex-1-ene-1-carboxylic acid in the presence of a base to form the amide bond.

Step 3: Deprotection (if necessary)

-

If protecting groups were used for the hydroxyl or carboxylic acid functionalities during the synthesis, a final deprotection step is carried out. For instance, a tert-butyl ester protecting group can be removed using trifluoroacetic acid.

Purification and Characterization:

-

Throughout the synthesis, intermediates and the final product are purified using techniques such as flash chromatography.

-

The identity and purity of the compounds are confirmed by analytical methods including Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Note: This is a generalized protocol based on the synthetic schemes provided in the primary literature. Specific reaction conditions, solvents, and purification methods should be referred to from the supporting information of the cited publications for precise replication.

Key Experimental Protocols

GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified.

Caption: Experimental workflow for the GTPγS binding assay.

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from cells overexpressing human GPR109A.

-

Assay Setup: In a 96-well plate, add the cell membranes, assay buffer (typically containing Tris-HCl, MgCl₂, NaCl, and GDP), and varying concentrations of this compound.

-

Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination: Terminate the reaction by rapid filtration through a filter plate to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the downstream effect of GPR109A activation on intracellular cAMP levels.

Protocol:

-

Cell Seeding: Seed cells expressing GPR109A into a 96-well plate and culture overnight.

-

Compound Incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by the addition of varying concentrations of this compound.

-

Stimulation: Stimulate adenylyl cyclase with forskolin.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Determine the inhibitory effect of this compound on forskolin-stimulated cAMP production to calculate the IC50 value.

In Vivo Free Fatty Acid (FFA) Reduction Assay

This assay evaluates the in vivo efficacy of this compound in reducing plasma FFA levels.

Protocol:

-

Animal Model: Use appropriate animal models, such as C57BL/6 mice.

-

Dosing: Administer this compound orally at various doses.

-

Blood Sampling: Collect blood samples at specific time points post-dosing.

-

Plasma FFA Measurement: Separate plasma and measure FFA concentrations using a commercially available enzymatic assay kit.

-

Data Analysis: Determine the dose-dependent reduction in plasma FFA levels compared to vehicle-treated control animals.

Conclusion

This compound is a potent and selective GPR109A full agonist that demonstrates a promising preclinical profile with a potentially improved therapeutic window compared to niacin. The synthetic route is well-defined, and its biological activity has been characterized through a series of in vitro and in vivo assays. This technical guide provides a foundational understanding for researchers interested in the further development and investigation of this compound and other novel GPR109A agonists.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. All laboratory work should be conducted in accordance with appropriate safety guidelines and institutional protocols.

References

Pharmacological Profile of MK-6892: A Technical Guide

Executive Summary

MK-6892 is a potent, selective, and full agonist for the high-affinity nicotinic acid receptor, G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1][2] Developed as a potential therapeutic agent for dyslipidemia, this compound demonstrated excellent receptor activity and a robust in vivo effect, primarily the reduction of free fatty acids (FFAs).[2][3] Notably, it was engineered to have a superior therapeutic window over niacin, with a significantly reduced profile for causing vasodilation (flushing), a common and limiting side effect of niacin therapy.[2] This document provides a comprehensive overview of the pharmacological, pharmacokinetic, and pharmacodynamic properties of this compound based on available preclinical data.

Mechanism of Action

This compound exerts its effects through the specific activation of the GPR109A receptor, a Gαi-coupled receptor predominantly expressed on the surface of adipocytes and various immune cells.[2][3]

Signaling Cascade:

-

Binding and Activation: this compound binds to the orthosteric site of the GPR109A receptor.

-

Gαi-Protein Signaling: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase results in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).

-

Inhibition of Lipolysis: In adipocytes, reduced cAMP levels lead to the decreased activity of hormone-sensitive lipase (B570770) (HSL), a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol.

-

Reduced Plasma FFAs: The inhibition of lipolysis results in a lower efflux of FFAs from adipose tissue into the bloodstream, thereby reducing plasma FFA concentrations.[3]

-

β-Arrestin Pathway: Like many GPCRs, GPR109A activation by this compound also promotes the recruitment of β-arrestin.[3] This leads to receptor desensitization and internalization, a common mechanism for regulating signal duration.[3]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized across multiple species using various functional assays. The compound shows high potency for the human GPR109A receptor, with significantly lower potency for rodent and canine orthologs.

Data Presentation: Quantitative In Vitro Data

| Parameter | Species | Value | Assay Type | Reference |

| Ki | Human | 4 nM | Radioligand Binding | [3] |

| EC50 | Human | 16 nM | GTPγS Binding | [3] |

| EC50 | Human | 74 nM | Calcium Mobilization | [3] |

| EC50 | Mouse | 240 nM | GTPγS Binding | [3] |

| EC50 | Rat | 4.6 µM | GTPγS Binding | [3] |

| EC50 | Dog | 1.3 µM | GTPγS Binding | [3] |

In Vivo Pharmacology & Pharmacokinetics

In vivo studies confirmed that the FFA-lowering effect of this compound is GPR109A-dependent and demonstrated a favorable pharmacokinetic profile.

Pharmacodynamics (In Vivo)

Studies in wild-type mice demonstrated that oral administration of this compound effectively suppresses plasma FFA levels.[3] This effect was absent in GPR109A knockout mice, confirming the on-target mechanism of action.[3] Preclinical studies in rats and dogs also showed good activity in reducing FFAs and, critically, a superior therapeutic window regarding FFA reduction versus vasodilation when compared to niacin.[2]

Pharmacokinetics

Detailed pharmacokinetic parameters such as elimination half-life, total clearance, and oral bioavailability are not extensively reported in peer-reviewed literature. The compound is described as having a "good PK across species".[2] A single-point pharmacokinetic study in fed wild-type mice after a 100 mg/kg oral dose showed a blood concentration of 229 µM at 15 minutes post-administration.[3]

Clinical Development Status

As of the date of this document, there is no publicly available information from clinical trial registries (e.g., ClinicalTrials.gov) indicating that this compound has entered human clinical trials. Its development may have been discontinued (B1498344) during the preclinical phase.

Visualizations

Signaling Pathway Diagram

Caption: GPR109A signaling cascade upon activation by this compound.

Experimental Workflow Diagram

References

- 1. MK6892 - Wikipedia [en.wikipedia.org]

- 2. Discovery of a biaryl cyclohexene carboxylic acid (this compound): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

MK-6892: A Selective Niacin Receptor Agonist for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-6892 has emerged as a potent and selective full agonist for the high-affinity niacin receptor, GPR109A (also known as HCA₂).[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The document is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of targeting the niacin receptor. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.

Introduction to this compound and the Niacin Receptor

Niacin (Vitamin B3) has long been utilized for its beneficial effects on lipid profiles, primarily mediated through the G protein-coupled receptor GPR109A.[3][4] GPR109A is predominantly expressed in adipocytes and various immune cells.[3] Its activation leads to a cascade of intracellular events that regulate lipid metabolism and inflammatory responses.[3][5] However, the clinical use of niacin is often limited by a significant side effect: cutaneous flushing, characterized by vasodilation and a sensation of warmth.[6]

This compound is a biaryl cyclohexene (B86901) carboxylic acid derivative developed as a selective and potent full agonist of GPR109A.[2][4] Preclinical studies have suggested that this compound may offer a superior therapeutic window compared to niacin, with a more favorable balance between its lipid-lowering effects and the induction of flushing.[2][7] This guide delves into the technical details of this compound's interaction with the niacin receptor and the methodologies used to evaluate its pharmacological profile.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the GPR109A receptor. This activation initiates two primary signaling cascades: the canonical Gαi-mediated pathway and a non-canonical β-arrestin-mediated pathway.

Canonical Gαi-Mediated Signaling Pathway

The canonical pathway is primarily responsible for the anti-lipolytic effects of GPR109A agonists.[8] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of an associated inhibitory G protein (Gαi).[3][9] The activated Gαi subunit dissociates from the Gβγ dimer and proceeds to inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (B570770) (HSL), ultimately inhibiting the breakdown of triglycerides into free fatty acids (FFAs).[8]

Non-Canonical β-Arrestin Signaling and EGFR Transactivation

In addition to G-protein coupling, GPR109A activation can trigger the recruitment of β-arrestin proteins.[9] This pathway is implicated in the flushing side effect of niacin.[6] The liberated Gβγ subunits from G-protein activation can activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] DAG, in turn, activates Protein Kinase C (PKC).[9]

PKC activation is a critical step that can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[9] This process often involves the activation of matrix metalloproteinases (MMPs), such as MMP14 (MT1-MMP), which cleave membrane-bound EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF).[10] The released HB-EGF then binds to and activates EGFR, initiating downstream signaling cascades, including the MAPK/ERK pathway.[10]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo activity of this compound across different species and experimental assays.

Table 1: In Vitro Potency of this compound at GPR109A Receptors

| Species | Assay Type | Parameter | Value (nM) |

| Human | Radioligand Binding | Kᵢ | 4[1] |

| Human | [³⁵S]GTPγS Binding | EC₅₀ | 16[1] |

| Human | Calcium Mobilization | EC₅₀ | 74[1] |

| Mouse | [³⁵S]GTPγS Binding | EC₅₀ | 240[1] |

| Rat | [³⁵S]GTPγS Binding | EC₅₀ | 4600[1] |

| Dog | [³⁵S]GTPγS Binding | EC₅₀ | 1300[1] |

Table 2: In Vivo Effects of this compound

| Species | Dosing | Effect | Notes |

| Mouse (WT) | 100 mg/kg (oral) | Suppresses plasma FFA | Effect is GPR109A-dependent[1] |

| Mouse (NA receptor null) | 100 mg/kg (oral) | No significant FFA suppression | Confirms receptor-mediated effect[1] |

| Rat | - | Reduced FFA | Superior therapeutic window over niacin[2] |

| Dog | - | Reduced FFA | Superior therapeutic window over niacin[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize this compound.

In Vitro Assays

This functional assay measures the activation of Gαi protein following receptor stimulation.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GPR109A receptor in appropriate media.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors).

-

Centrifuge the lysate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA) and determine protein concentration. Store at -80°C.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4), GDP (to a final concentration of 10 µM), and varying concentrations of this compound.

-

Add the prepared cell membranes (10-20 µg of protein per well).

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plates and add scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

This assay quantifies the interaction between GPR109A and β-arrestin upon agonist stimulation.

-

Cell Culture:

-

Use a commercially available PathHunter® cell line co-expressing a ProLink™-tagged GPR109A and an Enzyme Acceptor-tagged β-arrestin.

-

Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Add the compound dilutions to the cell plate.

-

Incubate for 90 minutes at 37°C.

-

Add the PathHunter® detection reagents.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate luminometer.

-

This assay measures the increase in intracellular calcium following GPR109A activation.

-

Cell Culture and Dye Loading:

-

Plate CHO cells stably expressing GPR109A in a 96-well black, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Measure the baseline fluorescence.

-

Add varying concentrations of this compound and monitor the change in fluorescence intensity over time.

-

In Vivo Assay

This assay assesses the in vivo efficacy of this compound in reducing plasma FFA levels.

-

Animals and Dosing:

-

Use wild-type and GPR109A knockout mice.

-

Administer this compound orally at a specified dose (e.g., 100 mg/kg).

-

-

Sample Collection and Analysis:

-

Collect blood samples at various time points post-dosing.

-

Separate the plasma by centrifugation.

-

Measure plasma FFA concentrations using a commercial enzymatic colorimetric or fluorometric assay kit.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the niacin receptor, GPR109A. Its high potency and selectivity, coupled with a potentially improved side-effect profile, make it a compound of significant interest for the development of novel therapeutics for dyslipidemia and other metabolic disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and the broader field of niacin receptor agonism.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmobio.co.jp [cosmobio.co.jp]

- 5. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

- 6. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmobio.co.jp [cosmobio.co.jp]

- 8. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 9. benchchem.com [benchchem.com]

- 10. Heterotrimeric G proteins directly regulate MMP14/membrane type-1 matrix metalloprotease: a novel mechanism for GPCR-EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR109A Signaling Pathways Activated by MK-6892: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for dyslipidemia and inflammation-related diseases. Activation of GPR109A by its endogenous ligand, β-hydroxybutyrate, or synthetic agonists like nicotinic acid (niacin), triggers a cascade of intracellular signaling events. MK-6892 is a potent and selective full agonist for GPR109A, demonstrating high affinity and efficacy. This technical guide provides an in-depth overview of the core signaling pathways activated by this compound through GPR109A. It details the canonical G protein-mediated pathway leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Furthermore, it explores the non-canonical β-arrestin-mediated pathway, which plays a crucial role in the anti-inflammatory effects of GPR109A activation. This guide includes a compilation of quantitative data for this compound and other relevant ligands, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction to GPR109A and the Agonist this compound

GPR109A is a member of the G protein-coupled receptor family and is primarily expressed in adipocytes and immune cells such as monocytes and macrophages.[1] Its activation is associated with beneficial effects on lipid metabolism and the modulation of inflammatory responses.[1][2] The therapeutic use of niacin, a well-known GPR109A agonist, is often limited by its side effect of cutaneous flushing. This has driven the development of novel, more selective agonists with improved side-effect profiles.

This compound has emerged as a potent, selective, and full agonist for the human GPR109A receptor.[3] It exhibits high binding affinity and functional potency, making it a valuable tool for elucidating the downstream signaling consequences of GPR109A activation. Understanding the intricate signaling pathways initiated by this compound is paramount for the development of next-generation GPR109A-targeted therapeutics.

GPR109A Signaling Pathways

Upon activation by an agonist such as this compound, GPR109A initiates signaling through two primary, distinct pathways: a canonical G protein-dependent pathway and a non-canonical β-arrestin-dependent pathway.

G Protein-Mediated Signaling

GPR109A couples to inhibitory G proteins of the Gi/o family.[1] The binding of this compound induces a conformational change in the receptor, leading to the activation of the associated G protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in adipocytes, results in the inhibition of hormone-sensitive lipase (B570770) and a subsequent reduction in the release of free fatty acids.[1]

Figure 1: GPR109A G Protein-Mediated Signaling Pathway.

β-Arrestin-Mediated Signaling

In addition to G protein coupling, agonist-bound GPR109A can recruit β-arrestin proteins (β-arrestin 1 and 2).[1] This interaction is independent of G protein activation and initiates a distinct signaling cascade. Upon recruitment to the activated receptor, β-arrestins can act as scaffold proteins, bringing together various signaling molecules. A key consequence of β-arrestin recruitment to GPR109A is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][4] β-arrestins have been shown to interact directly with IκBα, the inhibitor of NF-κB.[3][4] This interaction prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of pro-inflammatory genes.[1][5] This mechanism is believed to be a major contributor to the anti-inflammatory effects of GPR109A activation.[1]

Figure 2: GPR109A β-Arrestin-Mediated Anti-inflammatory Signaling.

Quantitative Data for this compound and Other GPR109A Ligands

The following tables summarize key quantitative data for this compound and other reference compounds, providing a comparative view of their potency and efficacy at the GPR109A receptor.

Table 1: Binding Affinity and Functional Potency of this compound at Human GPR109A

| Parameter | Value | Assay Type | Reference |

| Ki | 4 nM | Radioligand Binding | [3] |

| GTPγS EC50 | 16 nM | GTPγS Binding Assay | [3] |

| Calcium Mobilization EC50 | 74 nM | Calcium Mobilization Assay | [3][6] |

Table 2: Comparative Functional Potency of GPR109A Agonists

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | GTPγS Binding | Human GPR109A | EC50 | 16 nM | [3] |

| Niacin | β-arrestin Recruitment | CHO-K1 | EC50 | 52 nM | [7] |

| Niacin | Calcium Mobilization | CHO-K1 | EC50 | 100 nM | [7] |

| Compound 5a | Calcium Mobilization | Not Specified | EC50 | 45 nM | [6] |

| β-Hydroxybutyrate | GPR109A signaling | Not Specified | EC50 | 700-800 µM | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activation of GPR109A by this compound.

[35S]GTPγS Binding Assay

This assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G protein activation via GPR109A.

-

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells stably expressing human GPR109A.[7][9]

-

[35S]GTPγS (specific activity >1000 Ci/mmol).[4]

-

Unlabeled GTPγS.[10]

-

GDP.[10]

-

This compound and other test compounds.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[4]

-

Scintillation cocktail.

-

96-well filter plates and a cell harvester or SPA beads.[10][11]

-

-

Procedure:

-

Membrane Preparation: Culture GPR109A-expressing cells to confluency, harvest, and homogenize in ice-cold lysis buffer. Centrifuge to pellet the membranes, which are then resuspended in assay buffer and protein concentration is determined.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), varying concentrations of this compound, and the cell membrane suspension (5-20 µg protein/well).[10] For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.[10]

-

Initiation of Reaction: Add [35S]GTPγS to all wells to a final concentration of 0.05-0.1 nM.[10]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[7]

-

Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as a function of agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Arrestin inhibits NF-κB activity by means of its interaction with the NF-κB inhibitor IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of inflammation by β-arrestins: Not just receptor tales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

In Vitro Potency and Efficacy of MK-6892: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6892 is a potent, selective, and full agonist of the G protein-coupled receptor 109A (GPR109A), also known as the high-affinity nicotinic acid receptor (HCAR2).[1] This receptor is a key therapeutic target for the treatment of dyslipidemia due to its role in modulating lipid metabolism. This technical guide provides a comprehensive overview of the in vitro potency and efficacy of this compound, including detailed experimental protocols and a summary of its pharmacological characteristics.

Quantitative Pharmacology

The in vitro activity of this compound has been characterized across various species and assay formats. The following tables summarize the key potency (Ki, EC50) and efficacy data.

Table 1: Binding Affinity and Functional Potency of this compound at Human GPR109A

| Assay Type | Parameter | Value (nM) |

| Radioligand Binding Assay | Ki | 4[1] |

| GTPγS Binding Assay | EC50 | 16[1] |

| Calcium Mobilization Assay | EC50 | 74[1] |

| β-Arrestin Recruitment | Potent Agonist | Data not quantified in search results |

Table 2: Functional Potency of this compound at GPR109A in Different Species

| Species | Assay Type | Parameter | Value (µM) |

| Rat | GTPγS Binding Assay | EC50 | 4.6[1] |

| Dog | GTPγS Binding Assay | EC50 | 1.3[1] |

| Mouse | GTPγS Binding Assay | EC50 | 0.24[1] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by activating GPR109A, which is primarily coupled to the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, GPR109A activation can stimulate calcium mobilization and lead to the recruitment of β-arrestin, which is involved in receptor desensitization and G protein-independent signaling.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

-

Objective: To measure the competitive displacement of a radiolabeled ligand from GPR109A by this compound.

-

Materials:

-

Cell membranes expressing human GPR109A.

-

Radioligand (e.g., [³H]-Nicotinic Acid).

-

Unlabeled this compound.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

-

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating [³⁵S]GTPγS binding to G proteins coupled to GPR109A.

-

Materials:

-

Cell membranes expressing GPR109A.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

This compound at various concentrations.

-

-

Procedure:

-

Pre-incubate cell membranes with this compound and GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for the binding of [³⁵S]GTPγS to activated G proteins.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine EC50 and maximal stimulation.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, typically via the Gq pathway.

-

Objective: To measure the ability of this compound to induce calcium release in cells expressing GPR109A.

-

Materials:

-

Intact cells expressing GPR109A.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

This compound at various concentrations.

-

A fluorescence plate reader with automated injection capabilities.

-

-

Procedure:

-

Load cells with a calcium-sensitive dye.

-

Inject varying concentrations of this compound into the cell plate.

-

Measure the change in fluorescence intensity over time.

-

Plot the peak fluorescence response against the concentration of this compound to determine the EC50.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.

-

Objective: To determine if this compound induces the recruitment of β-arrestin to GPR109A.

-

Materials:

-

Cells co-expressing GPR109A and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

This compound at various concentrations.

-

Instrumentation for detection (e.g., fluorescence microscope, plate reader for BRET or FRET).

-

-

Procedure:

-

Treat cells with varying concentrations of this compound.

-

Monitor the translocation of β-arrestin from the cytoplasm to the cell membrane where the receptor is located.

-

Quantify the recruitment, often by measuring the change in fluorescence distribution or resonance energy transfer.

-

Determine the potency (EC50) of this compound for β-arrestin recruitment.

-

Conclusion

This compound is a highly potent and efficacious full agonist of the GPR109A receptor. Its in vitro pharmacological profile, characterized by low nanomolar affinity and potent functional activity in various downstream signaling assays, underscores its potential as a valuable research tool and a candidate for therapeutic development. The detailed protocols provided in this guide offer a framework for the consistent and reliable in vitro characterization of this compound and other GPR109A modulators.

References

An In-depth Technical Guide on the Reduction of Free Fatty Acids: Mechanisms, Methodologies, and Therapeutic Approaches

Disclaimer: No publicly available scientific literature or clinical trial data could be identified for a compound designated as MK-6892 regarding its effect on free fatty acid (FFA) reduction. The following guide provides a general overview of the core principles, experimental protocols, and signaling pathways relevant to the therapeutic reduction of free fatty acids for researchers, scientists, and drug development professionals.

Introduction to Free Fatty Acid Metabolism and its Therapeutic Relevance

Free fatty acids (FFAs) are critical metabolic substrates and signaling molecules. However, elevated circulating levels of FFAs are associated with various metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease. Consequently, the pharmacological reduction of plasma FFAs is a key therapeutic strategy. This is primarily achieved by inhibiting lipolysis, the process of breaking down stored triglycerides in adipose tissue.

Key Signaling Pathways in Lipolysis Regulation

The regulation of lipolysis is complex, involving multiple signaling cascades that can be targeted for therapeutic intervention. The primary pathway for stimulating lipolysis is the β-adrenergic signaling cascade, while the main inhibitory pathway is mediated by insulin (B600854).

Insulin Signaling Pathway and Inhibition of Lipolysis

Insulin is a potent inhibitor of lipolysis.[1] Upon binding to its receptor on adipocytes, insulin initiates a signaling cascade that leads to the activation of phosphodiesterase 3B (PDE3B).[1] PDE3B then hydrolyzes cyclic AMP (cAMP), reducing the levels of this second messenger. This decrease in cAMP levels leads to the inactivation of Protein Kinase A (PKA), a key enzyme that promotes lipolysis by phosphorylating and activating hormone-sensitive lipase (B570770) (HSL) and perilipin.[2][3]

Experimental Protocols for Assessing Free Fatty Acid Reduction

The evaluation of a compound's potential to reduce FFA levels involves a series of in vitro and in vivo experiments.

In Vitro Lipolysis Assay in Adipocytes

A common in vitro method to screen for anti-lipolytic compounds is to measure the release of glycerol (B35011) or FFAs from cultured adipocytes.

Methodology:

-

Cell Culture: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.

-

Treatment: Incubate the mature adipocytes with the test compound (e.g., a hypothetical this compound) at various concentrations for a defined period. A positive control (e.g., insulin) and a negative control (vehicle) should be included.

-

Stimulation of Lipolysis: Induce lipolysis using a β-adrenergic agonist like isoproterenol.

-

Quantification of FFA/Glycerol: Collect the culture medium and quantify the amount of released FFAs or glycerol using commercially available colorimetric or fluorometric assay kits.

-

Data Analysis: Compare the levels of FFA/glycerol in the medium of compound-treated cells to the controls to determine the inhibitory effect.

In Vivo Measurement of Plasma Free Fatty Acids

To confirm the in vivo efficacy, plasma FFA levels are measured in animal models or human clinical trials.

Methodology:

-

Animal Model/Human Subjects: Select an appropriate animal model (e.g., diet-induced obese mice) or enroll human subjects in a clinical trial.

-

Dosing: Administer the test compound or placebo according to the study design (e.g., oral gavage, intravenous injection).

-

Blood Sampling: Collect blood samples at baseline and at various time points after dosing.

-

Plasma Separation: Centrifuge the blood samples to separate plasma.

-

FFA Quantification: Extract and measure the concentration of FFAs in the plasma. A robust method for this is Liquid Chromatography-Mass Spectrometry (LC/MS), which allows for the simultaneous measurement of concentration and stable isotopic enrichment of plasma FFAs.[4]

-

Statistical Analysis: Perform statistical analysis to determine if there is a significant reduction in plasma FFA levels in the treatment group compared to the placebo group.

Quantitative Data on Free Fatty Acid Reduction

As no data is available for this compound, the following table presents hypothetical data to illustrate how results on FFA reduction would be typically presented.

| Compound | Dose | Route of Administration | Animal Model/ Subject | Duration of Treatment | % Reduction in Plasma FFA (Mean ± SD) |

| Hypothetical Compound A | 10 mg/kg | Oral | Diet-Induced Obese Mice | 4 weeks | 35 ± 5% |

| Hypothetical Compound B | 5 mg/kg | Intravenous | Healthy Human Volunteers | Single Dose | 50 ± 8% (at 2 hours post-dose) |

Conclusion

The reduction of elevated free fatty acids is a promising therapeutic strategy for metabolic diseases. The development of novel compounds targeting the intricate signaling pathways that regulate lipolysis is an active area of research. A thorough understanding of the underlying mechanisms and the application of robust experimental protocols are essential for the successful identification and validation of new therapeutic agents. While no information is currently available for this compound, the framework provided in this guide can be applied to the evaluation of any novel compound aimed at reducing free fatty acid levels.

References

- 1. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential lipolytic regulators derived from natural products as effective approaches to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

MK-6892: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-6892 is a potent and selective full agonist of the G protein-coupled receptor 109A (GPR109A), also known as the high-affinity nicotinic acid receptor. Developed as a potential therapeutic agent for dyslipidemia, this compound demonstrated significant efficacy in preclinical models by reducing plasma free fatty acid (FFA) levels. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound, offering valuable insights for researchers and professionals in drug development. While the clinical development of this compound appears to have been discontinued, the information presented herein serves as a valuable case study for GPR109A-targeted drug discovery and highlights the complexities of translating preclinical efficacy to clinical outcomes in the management of metabolic and inflammatory diseases.

Introduction

Dyslipidemia, characterized by abnormal levels of lipids in the bloodstream, is a major risk factor for the development of atherosclerotic cardiovascular disease.[1][2] For decades, nicotinic acid (niacin) has been utilized as a therapeutic agent to manage dyslipidemia, primarily through its interaction with the GPR109A receptor.[3] Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction of lipolysis and plasma FFA concentrations.[4] However, the clinical utility of niacin is often limited by a prominent side effect of cutaneous flushing, which is also mediated by GPR109A activation.[3]

This compound emerged from drug discovery efforts aimed at identifying novel GPR109A agonists with an improved therapeutic window, specifically seeking to retain the beneficial FFA-lowering effects while minimizing the flushing response.[5] This document details the preclinical data and methodologies used to characterize this compound, providing a technical foundation for understanding its mechanism of action and potential therapeutic applications.

Core Data Presentation

The preclinical development of this compound generated key quantitative data that established its potency and selectivity as a GPR109A agonist. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| Ki | Human | 4 nM | [5] |

| GTPγS EC50 | Human | 16 nM | [5] |

-

Ki (Inhibition Constant): A measure of the binding affinity of this compound to the human GPR109A receptor. A lower Ki value indicates a higher binding affinity.

-

GTPγS EC50 (Half-maximal Effective Concentration): The concentration of this compound that elicits 50% of the maximal response in a GTPγS binding assay, indicating its functional potency as an agonist.

Table 2: Preclinical In Vivo Efficacy of this compound

| Species | Dosing | Effect on Plasma FFA | Reference |

| Mouse | Oral | Significant reduction | [6] |

| Rat | Not Specified | FFA reduction with a superior therapeutic window over niacin (less vasodilation) | [5] |

| Dog | Not Specified | FFA reduction with a superior therapeutic window over niacin (less vasodilation) | [5] |

Signaling Pathways and Experimental Workflows

The therapeutic effects and side effects of GPR109A agonists are mediated through distinct downstream signaling cascades. Understanding these pathways is crucial for the rational design of novel therapeutics.

GPR109A Signaling Pathway

Activation of GPR109A by an agonist like this compound initiates two primary signaling pathways: a Gαi-mediated pathway and a β-arrestin-mediated pathway.

References

- 1. In Vitro Effect of Fatty Acids Identified in the Plasma of Obese Adolescents on the Function of Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a biaryl cyclohexene carboxylic acid (this compound): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

MK-6892: A Technical Guide on a GPR109A Agonist for Lipidology and Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-6892 is a potent and selective full agonist of the G protein-coupled receptor 109A (GPR109A), also known as the high-affinity nicotinic acid receptor.[1] Preclinical research has primarily focused on its potential in lipidology as a therapeutic agent for dyslipidemia, aiming to reduce plasma free fatty acids (FFA) with a potentially improved side-effect profile compared to niacin. While no direct studies of this compound in oncology have been identified, the receptor it targets, GPR109A, has been shown to play a context-dependent dual role in cancer, acting as a tumor suppressor in some cancers and a potential promoter in others. This guide provides a comprehensive overview of the available preclinical data for this compound, detailed experimental methodologies, and the underlying signaling pathways.

Core Area: Lipidology

The primary therapeutic rationale for this compound in lipidology is based on its agonism of GPR109A, which is highly expressed in adipocytes. Activation of this receptor leads to a reduction in plasma free fatty acids.

Mechanism of Action

In adipocytes, GPR109A is coupled to an inhibitory G-protein (Gi/o).[2] Activation of GPR109A by an agonist like this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP levels decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL). The inhibition of HSL leads to a decrease in the hydrolysis of triglycerides, resulting in a reduced release of free fatty acids into the circulation.[3]

Quantitative Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value |

| Ki | Human GPR109A | 4 nM[1] |

| GTPγS EC50 | Human GPR109A | 16 nM[1] |

| GTPγS EC50 | Rat GPR109A | 4.6 µM[1] |

| GTPγS EC50 | Dog GPR109A | 1.3 µM[1] |

| GTPγS EC50 | Mouse GPR109A | 240 nM[1] |

| Calcium Mobilization EC50 | U2OS β-arrestin2-RrGFP cells | 74 nM[1] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice

| Parameter | Mouse Model | Dosing | Result |

| Blood Levels at 15 min | Wild-Type (WT) C57Bl/6 | 100 mg/kg (oral) | 229 µM[1] |

| Blood Levels at 15 min | GPR109A Null C57Bl/6 | 100 mg/kg (oral) | 148 µM[1] |

| Plasma FFA Suppression | Wild-Type (WT) | 100 mg/kg (oral) | Effective suppression[1] |

| Plasma FFA Suppression | GPR109A Null | 100 mg/kg (oral) | No suppression[1] |

Experimental Protocols

Based on the available literature, the following are generalized protocols for key experiments with this compound.

1.3.1. In Vitro GTPγS Binding Assay

-

Objective: To determine the potency and efficacy of this compound at the GPR109A receptor.

-

Cell Lines: CHO-K1 cells stably expressing human GPR109A.

-

Methodology:

-

Prepare membranes from the GPR109A-expressing cells.

-

Incubate the membranes with increasing concentrations of this compound in the presence of GDP and [35S]GTPγS.

-

After incubation, separate bound from free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine EC50 values.

-

1.3.2. In Vivo Free Fatty Acid Suppression in Mice

-

Objective: To assess the in vivo efficacy of this compound in reducing plasma FFA levels.

-

Animal Models: Wild-type and GPR109A null mice on a C57Bl/6 genetic background.[1]

-

Methodology:

-

House animals under standard conditions with ad libitum access to food and water.

-

Administer this compound orally at a dose of 100 mg/kg.[1]

-

Collect blood samples at specified time points (e.g., 15 minutes post-dosing).[1]

-

Separate plasma by centrifugation.

-

Analyze plasma FFA levels using a commercially available enzymatic colorimetric assay kit.

-

Measure blood levels of this compound using a suitable analytical method like LC-MS/MS.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: GPR109A signaling pathway in adipocytes.

Caption: In vivo experimental workflow for FFA suppression.

Core Area: Oncology (Target-Based Inference)

Direct research on this compound in oncology is not publicly available. However, its target, GPR109A, has been implicated in cancer with a dual, context-dependent role.

GPR109A as a Tumor Suppressor

In certain cancers, such as colon and breast cancer, GPR109A expression is often silenced.[4][5] Re-expression and activation of GPR109A in these cancer cells can induce apoptosis and inhibit tumor growth.[4][5] The tumor-suppressive effects are thought to be mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and cyclin D1, and the suppression of NF-κB activation.[5]

GPR109A as a Potential Tumor Promoter

Conversely, in other contexts like keratinocytes, GPR109A activation can promote pro-inflammatory signaling, and its expression is upregulated in some epidermoid carcinomas.[6][4] This suggests that the role of GPR109A in cancer is highly dependent on the cellular and tissue environment.

Hypothetical Signaling in Oncology

The signaling pathways downstream of GPR109A in cancer cells are not as well-defined as in adipocytes but are thought to involve the modulation of key survival and apoptotic pathways.

Caption: Dual role of GPR109A in oncology.

Future Directions and Conclusion

This compound has demonstrated clear preclinical efficacy as a GPR109A agonist for reducing plasma free fatty acids, warranting further investigation for the treatment of dyslipidemia. The lack of flushing data in the available literature is a key missing piece for its potential clinical translatability compared to niacin.